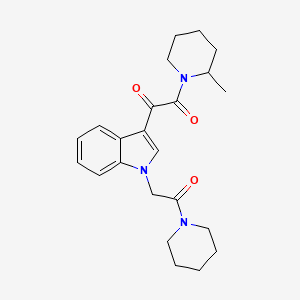

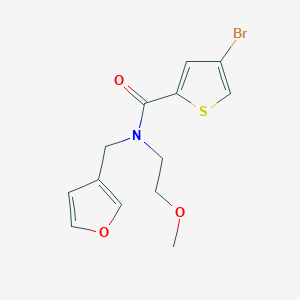

![molecular formula C16H17N5O3 B2407315 N-allyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946311-18-8](/img/structure/B2407315.png)

N-allyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

Synthesis Analysis

1,2,4-Triazoles can be synthesized using various methods. One approach involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . Another method involves the three-component condensation of 3-amino-1,2,4-triazole and pyruvic acid with salicylic aldehydes and anisaldehydes in mild heating conditions .

Molecular Structure Analysis

Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms. There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .

Chemical Reactions Analysis

Triazoles undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .

Physical And Chemical Properties Analysis

Triazoles are nitrogenous heterocyclic moieties with the molecular formula C2H3N3 . They are known for their unique structure and properties, which make them useful in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .

Applications De Recherche Scientifique

Chemical Synthesis and Derivatives

- Derivatives of imidazo-sym-triazine have been synthesized, highlighting the chemical versatility of compounds similar to N-allyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide (Dovlatyan et al., 2009).

Anticancer Applications

- Novel derivatives of 8-aryl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione and 8-aryl-4-imino-2,3,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-3(6H)-one have shown in vitro cytotoxic activities against various human carcinoma cells (Sztanke et al., 2007).

- A study on ethyl 8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate revealed its potential as a novel anticancer agent, demonstrating the importance of compounds related to this compound in cancer research (Tyszczuk‐Rotko et al., 2020).

Metabolic Effects in Cell Cultures

- Research has explored the impact of azoloazine derivatives, including structures similar to this compound, on energy metabolism in cancer and normal cell cultures, showing differential effects and highlighting their potential in cancer treatment (Al-Humairi et al., 2023).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1,2,4-triazine derivatives, have been found to exhibit a variety of biological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a range of targets, including enzymes, receptors, and other proteins.

Mode of Action

The exact mode of action of this compound is currently unknown. Based on the activities of similar compounds, it can be hypothesized that it may interact with its targets in a way that modulates their function, leading to changes in cellular processes . For example, it may inhibit the activity of certain enzymes, leading to a decrease in the production of specific molecules, or it may bind to receptors, altering their signaling pathways.

Biochemical Pathways

These could include pathways involved in cell growth and proliferation (in the case of anticancer activity), inflammatory responses (in the case of anti-inflammatory activity), and microbial metabolism (in the case of antimicrobial activity) .

Pharmacokinetics

For instance, the carboxamide group may enhance water solubility, potentially aiding in absorption and distribution, while the methoxyphenyl group may be subject to metabolic transformations .

Result of Action

Based on the activities of similar compounds, potential effects could include the inhibition of cell growth (in the case of anticancer activity), the reduction of inflammation (in the case of anti-inflammatory activity), and the inhibition of microbial growth (in the case of antimicrobial activity) .

Orientations Futures

Triazoles have been the focus of many research studies due to their widespread potential pharmaceutical activity. The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity . Future research will likely continue to explore new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .

Propriétés

IUPAC Name |

8-(4-methoxyphenyl)-4-oxo-N-prop-2-enyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3/c1-3-8-17-14(22)13-15(23)21-10-9-20(16(21)19-18-13)11-4-6-12(24-2)7-5-11/h3-7H,1,8-10H2,2H3,(H,17,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTQHMOPCMVUDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

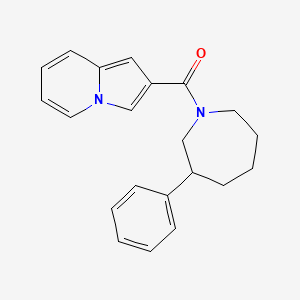

![2-Chloro-N-[(1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)methyl]acetamide](/img/structure/B2407232.png)

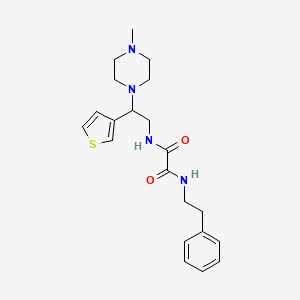

![Methyl 2-{[2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]oxy}benzenecarboxylate](/img/structure/B2407234.png)

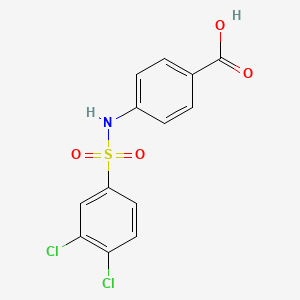

![7-(4-benzoylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2407235.png)

![N-(2,5-dimethoxyphenyl)-4-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2407241.png)

![Ethyl 2-(2-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)thiazol-4-yl)acetate](/img/structure/B2407243.png)

![6-(4-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2407247.png)